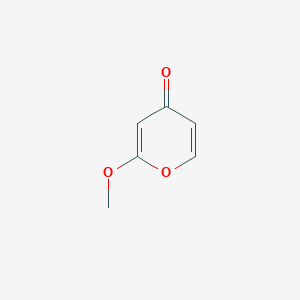
2-Methoxypyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyran-4-one is an organic compound that belongs to the pyranone family. It is also known as maltol and has a sweet aroma that is reminiscent of caramel. This compound is widely used in the food and cosmetic industry as a flavoring and fragrance agent. In recent years, 2-Methoxypyran-4-one has gained attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 2-Methoxypyran-4-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
2-Methoxypyran-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also has the ability to modulate the immune system and improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Methoxypyran-4-one in lab experiments is its low toxicity and high solubility in water. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Methoxypyran-4-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that 2-Methoxypyran-4-one has the ability to inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a neuroprotective agent for the treatment of Alzheimer's disease. Studies have shown that 2-Methoxypyran-4-one has the ability to reduce inflammation and oxidative stress in the brain, which are key factors in the development of Alzheimer's disease.
Synthesis Methods
The synthesis of 2-Methoxypyran-4-one can be achieved through various methods. One of the most common methods is the reaction of 3-hydroxy-2-methyl-4-pyrone with methanol in the presence of a catalyst. Another method involves the reaction of diethyl malonate with salicylaldehyde in the presence of a base.
Scientific Research Applications
2-Methoxypyran-4-one has been studied extensively for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
127942-10-3 |
|---|---|
Product Name |
2-Methoxypyran-4-one |
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-methoxypyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |
InChI Key |
CQUVDLZCHKUKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C=CO1 |
Canonical SMILES |
COC1=CC(=O)C=CO1 |
synonyms |
4H-Pyran-4-one,2-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



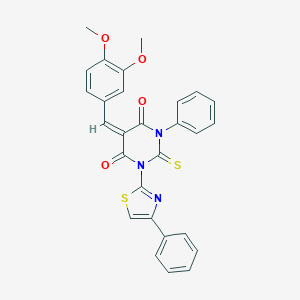
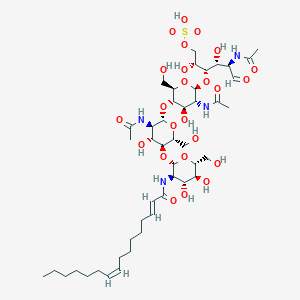
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
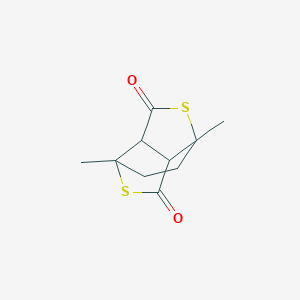
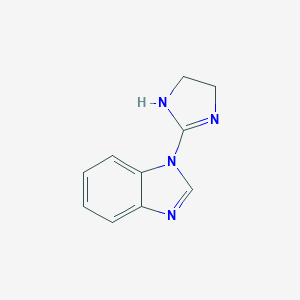
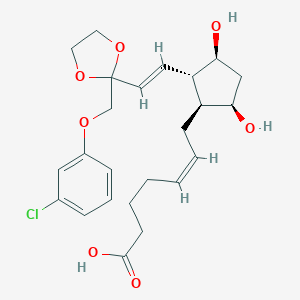
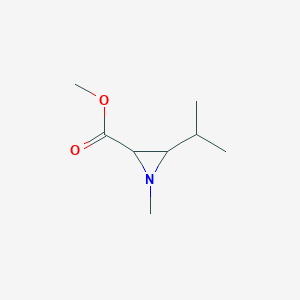
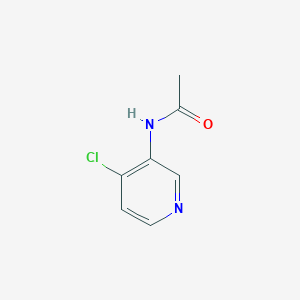
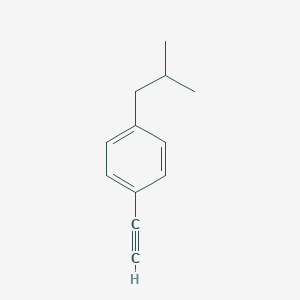
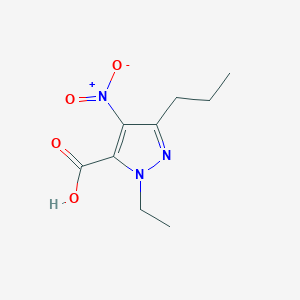
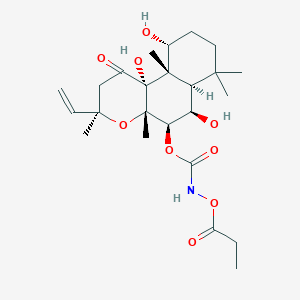
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)